molecular formula C17H28ClNO2 B1683489 Venlafaxine hydrochloride CAS No. 99300-78-4

Venlafaxine hydrochloride

Cat. No.: B1683489
CAS No.: 99300-78-4
M. Wt: 313.9 g/mol
InChI Key: QYRYFNHXARDNFZ-UHFFFAOYSA-N
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Description

Venlafaxine hydrochloride is a bicyclic phenylethylamine derivative and a unique antidepressant that belongs to the class of serotonin and norepinephrine reuptake inhibitors. It is primarily used to treat major depressive disorder, generalized anxiety disorder, panic disorder, and social anxiety disorder. This compound works by increasing the levels of mood-enhancing chemicals called serotonin and norepinephrine in the brain .

Scientific Research Applications

Venlafaxine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Venlafaxine works by increasing the amounts of serotonin and norepinephrine, natural substances in the brain that help maintain mental balance .

Safety and Hazards

Venlafaxine hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes serious eye irritation and damage to organs . It is also highly flammable .

Preparation Methods

Synthetic Routes and Reaction Conditions: Venlafaxine hydrochloride is synthesized through the N-methylation of the precursor N, N-didesmethyl venlafaxine using formaldehyde and formic acid. The venlafaxine is then recovered by chromatography to remove the by-product spiro venlafaxine and subsequently converted into this compound using 4N isopropanolic hydrochloric acid .

Industrial Production Methods: In industrial settings, this compound is produced using a combination of hydrophilic and hydrophobic polymers. The wet granulation method is employed to prepare sustained-release swellable matrix tablets. Eudragit RSPO, hydroxypropyl methylcellulose K4M, and glyceryl monostearate are used as rate-controlling polymers .

Chemical Reactions Analysis

Types of Reactions: Venlafaxine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Catalyzed by cytochrome P450 enzymes, particularly CYP2D6.

    Reduction: Involves the use of reducing agents under controlled conditions.

Major Products:

Comparison with Similar Compounds

Uniqueness: Venlafaxine hydrochloride is unique due to its dual mechanism of action, inhibiting the reuptake of both serotonin and norepinephrine without significant activity at other receptors. This dual action makes it more effective in treating a broader range of depressive and anxiety disorders compared to selective serotonin reuptake inhibitors .

Properties

IUPAC Name

1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2.ClH/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14;/h7-10,16,19H,4-6,11-13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRYFNHXARDNFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

93413-69-5 (Parent)
Record name Venlafaxine hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099300784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8047397
Record name Venlafaxine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99300-78-4
Record name Venlafaxine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99300-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Venlafaxine hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099300784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Venlafaxine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=745751
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Record name Venlafaxine hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.730
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Record name VENLAFAXINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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